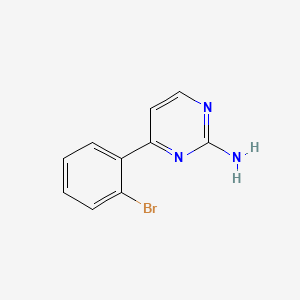4-(2-Bromophenyl)pyrimidin-2-amine
CAS No.: 99073-95-7
Cat. No.: VC3276254
Molecular Formula: C10H8BrN3
Molecular Weight: 250.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99073-95-7 |
|---|---|
| Molecular Formula | C10H8BrN3 |
| Molecular Weight | 250.09 g/mol |
| IUPAC Name | 4-(2-bromophenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) |
| Standard InChI Key | ZCMWKKYYDONJDU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br |
Introduction
Chemical Structure and Properties
4-(2-Bromophenyl)pyrimidin-2-amine consists of a pyrimidine core with two key substituents: a 2-bromophenyl group at position 4 and an amino group at position 2. The molecular formula is C10H8BrN3, with a calculated molecular weight of 250.09 g/mol . The compound is characterized by its unique structural features that contribute to its chemical behavior and potential biological activities.
Structural Characteristics
The compound's molecular structure features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. The 2-bromophenyl group, connected to position 4 of the pyrimidine ring, introduces steric bulk and potential halogen bonding capabilities. The amino group at position 2 provides hydrogen bond donor properties that can be significant for interactions with biological targets .
Physical and Chemical Properties
The key physicochemical properties of 4-(2-Bromophenyl)pyrimidin-2-amine are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physicochemical Properties of 4-(2-Bromophenyl)pyrimidin-2-amine
| Property | Value |
|---|---|
| Chemical Name | 4-(2-Bromophenyl)pyrimidin-2-amine |
| Molecular Formula | C10H8BrN3 |
| Molecular Weight | 250.09 g/mol |
| CAS Number | 99073-95-7 |
| IUPAC Name | 4-(2-bromophenyl)pyrimidin-2-amine |
| InChI | InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) |
| InChIKey | ZCMWKKYYDONJDU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br |
| Commercial Purity | NLT 97% |
The compound is identified by several standardized identifiers, including its CAS number (99073-95-7), InChIKey (ZCMWKKYYDONJDU-UHFFFAOYSA-N), and SMILES notation (C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br) . These identifiers facilitate database searches and ensure precise compound identification across different chemical information systems.
Synthesis Methods
Chalcone-Based Synthesis
One common approach for synthesizing substituted pyrimidin-2-amines involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine. This method has been reported for similar compounds such as 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines . Adapting this approach, 4-(2-Bromophenyl)pyrimidin-2-amine could potentially be synthesized by reacting an appropriate chalcone intermediate with guanidine nitrate under basic conditions.
The general reaction scheme would involve:
-
Preparation of the appropriate chalcone intermediate
-
Reaction with guanidine nitrate in the presence of a base (such as lithium hydroxide)
-
Cyclization to form the pyrimidine ring
-
Purification of the final product
Alternative Synthetic Routes
Alternative synthetic strategies might include:
-
Direct coupling of 2-aminopyrimidine derivatives with 2-bromophenyl boronic acids via Suzuki-Miyaura cross-coupling
-
Construction of the pyrimidine ring through condensation reactions involving 2-bromobenzaldehyde derivatives
-
Modification of existing pyrimidine scaffolds through selective functionalization
Characterization Methods
Comprehensive characterization of 4-(2-Bromophenyl)pyrimidin-2-amine typically employs multiple analytical techniques to confirm its identity, purity, and structural features.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands, including:
-
N-H stretching vibrations of the amino group (typically around 3300-3500 cm-1)
-
C=N stretching vibrations of the pyrimidine ring
-
C-Br stretching vibrations
-
Aromatic C-H and C=C stretching vibrations
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of 250.09 g/mol and provide fragmentation patterns characteristic of this compound. The molecular ion peak [M]+ and isotope pattern would be particularly informative due to the presence of bromine, which has characteristic isotopic distribution (79Br and 81Br).
X-ray Crystallography
X-ray crystallographic analysis, if available, would provide definitive information about the three-dimensional structure of the compound, including bond lengths, bond angles, and crystal packing arrangements.
Related Compounds and Derivatives
4-(2-Bromophenyl)pyrimidin-2-amine belongs to a broader family of substituted pyrimidines, many of which have been investigated for various applications.
Pyrimidin-2-amine Derivatives
Similar compounds include other 4-arylpyrimidin-2-amines with different substituents on the aryl group. For example, search result mentions 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, which share the pyrimidin-2-amine core but with different substitution patterns .
Pharmaceutical Relevance
Some substituted pyrimidines serve as core structures in pharmaceutical compounds. For instance, certain 2,4-disubstituted pyrimidine derivatives have been studied as:
-
Cholinesterase inhibitors
-
Amyloid-β aggregation inhibitors, relevant to Alzheimer's disease research
-
Vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors with potential antiangiogenic and antitumor properties
The structural similarity between 4-(2-Bromophenyl)pyrimidin-2-amine and these bioactive compounds suggests potential pharmaceutical applications that warrant further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume